Valofane
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Overview
Description
Valofane: is a sedative drug structurally related to barbiturates and similar drugs such as primidone. It is metabolized inside the body to form the barbiturate proxibarbital (proxibarbal) and is thus considered a prodrug . The IUPAC name for this compound is 3-allyl-N-(aminocarbonyl)-5-methyl-2-oxotetrahydrofuran-3-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valofane is synthesized through a series of chemical reactions involving the formation of a tetrahydrofuran ring. The key steps include the reaction of an allyl group with a carbamoyl group, followed by the formation of a lactone ring .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Valofane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, and substituted compounds .
Scientific Research Applications
Valofane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic uses as a sedative and its role as a prodrug for proxibarbital.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Valofane exerts its effects by being metabolized into proxibarbital, which then acts on the gamma-aminobutyric acid (GABA) receptors in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter activity .
Comparison with Similar Compounds
Barbiturates: Structurally related compounds that also act on GABA receptors.
Primidone: A similar drug that is metabolized into phenobarbital and phenylethylmalonamide.
Proxibarbital: The active metabolite of Valofane.
Uniqueness: this compound is unique in its structure, which includes an allyl group and a tetrahydrofuran ring. This structure allows it to be metabolized into proxibarbital, distinguishing it from other barbiturates and similar compounds .
Properties
CAS No. |
3258-51-3 |
---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(7(13)12-9(11)15)5-6(2)16-8(10)14/h3,6H,1,4-5H2,2H3,(H3,11,12,13,15) |
InChI Key |
LVJAHKSVOQLCEV-UHFFFAOYSA-N |
SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N |
Appearance |
Solid powder |
3258-51-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-allophenyl-2-allyl-gamma-valerolactone allophanyl allyl valerolactone allophanyl-1-allyl-1-valero-3-lactone alpha-allophanyl-alpha-allyl-gamma-valerolactone alpha-allyl-alpha-allophanyl-gamma-valerolactone HH 10018 valofan valofane valofane, (cis)-isomer valofane, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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